1-(5-Methoxy-2,3,3-trimethylindolin-1-yl)ethan-1-one
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Overview
Description
1-(5-Methoxy-2,3,3-trimethylindolin-1-yl)ethan-1-one is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a methoxy group and a trimethylindolinyl moiety.
Preparation Methods
The synthesis of 1-(5-Methoxy-2,3,3-trimethylindolin-1-yl)ethan-1-one typically involves the reaction of 2,3,3-trimethylindolenine with appropriate reagents under controlled conditions. One common method includes the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Methoxy-2,3,3-trimethylindolin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Methoxy-2,3,3-trimethylindolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-2,3,3-trimethylindolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The indole moiety allows it to bind with high affinity to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
1-(5-Methoxy-2,3,3-trimethylindolin-1-yl)ethan-1-one can be compared with other indole derivatives such as:
1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethan-1-one: This compound has a similar structure but differs in the substitution pattern on the indole ring.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound contains a quinoline moiety instead of an indole, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
1-(5-methoxy-2,3,3-trimethyl-2H-indol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9-14(3,4)12-8-11(17-5)6-7-13(12)15(9)10(2)16/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFATUFGFYSQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(N1C(=O)C)C=CC(=C2)OC)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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